Tumor Promotion Inhibition in Murine Skin Carcinogenesis Model: 3-epiMA vs. Ursolic Acid, Oleanolic Acid, Corosolic Acid, 3-epi-Corosolic Acid, and Maslinic Acid
In a two-stage mouse skin carcinogenesis model, 3-epiMA demonstrated significant inhibition of tumor promotion. Pretreatment with 3-epiMA reduced papilloma multiplicity to 6.7 per mouse (37% inhibition) compared to the TPA-only control (10.57 papillomas per mouse) [1]. This effect was comparable to OA (35% inhibition; 6.87 papillomas) but less effective than UA (42% inhibition; 6.17 papillomas), CA (49% inhibition; 5.38 papillomas), 3-epiCA (59% inhibition; 4.33 papillomas), and MA (65% inhibition; 3.73 papillomas) [1]. Notably, 3-epiMA did not significantly reduce overall tumor incidence (90%) compared to TPA-only (97%), whereas 3-epiCA and MA achieved significant reductions to 67% and 73%, respectively [1].
| Evidence Dimension | Inhibition of skin tumor promotion (papilloma multiplicity) |
|---|---|
| Target Compound Data | 6.7 papillomas per mouse (37% inhibition) |
| Comparator Or Baseline | Ursolic acid (UA): 6.17 papillomas (42%); Oleanolic acid (OA): 6.87 papillomas (35%); Corosolic acid (CA): 5.38 papillomas (49%); 3-epi-Corosolic acid (3-epiCA): 4.33 papillomas (59%); Maslinic acid (MA): 3.73 papillomas (65%) |
| Quantified Difference | 3-epiMA inhibition is 5% less than UA, 2% greater than OA, 12% less than CA, 22% less than 3-epiCA, and 28% less than MA |
| Conditions | Female ICR mice; DMBA initiation followed by TPA promotion; topical application of 2 µmol compound 30 min prior to each TPA treatment; 25-week study |
Why This Matters
This direct, multi-compound comparison demonstrates that 3-epiMA possesses modest chemopreventive activity in skin, positioning it as a distinct molecular probe rather than a potent inhibitor, which may be advantageous for studies where partial suppression of tumor promotion is desired to investigate combination effects or mechanistic pathways.
- [1] Cho, J., et al. (2015). Evaluation of pentacyclic triterpenes found in Perilla frutescens for inhibition of skin tumor promotion by 12-O-tetradecanoylphorbol-13-acetate. Oncotarget, 6(36), 39292–39306. Table 1. View Source
